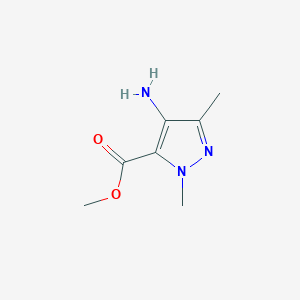

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTMXTILUKFDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78208-56-7 | |

| Record name | methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or neutral conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as multicomponent reactions or the use of microwave-assisted synthesis to enhance reaction rates and yields . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that lead to new derivatives with potential applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding. This property is crucial for developing therapeutic agents targeting specific biochemical pathways.

Medicine

- Therapeutic Potential : Studies have explored its anti-inflammatory and anticancer properties. For instance, derivatives of this compound have shown enhanced activity in modulating inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation.

Industry

- Agrochemicals and Pharmaceuticals : The compound is utilized in the production of agrochemicals and pharmaceuticals due to its biological activities and ability to act as an intermediate in various chemical reactions.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate exhibited significant anti-inflammatory effects in vitro. These compounds were tested against pro-inflammatory cytokines and showed a marked reduction in their levels.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound effectively reduced enzyme activity in a dose-dependent manner. This inhibition suggests potential therapeutic applications in pain management and inflammation-related disorders.

Mechanism of Action

The mechanism of action of methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

- Molecular formula : C₉H₁₄N₃O₂.

- Key differences: The ester group is ethyl instead of methyl, and the amino group is at position 5 rather than 3.

Methyl 4-amino-1H-pyrazole-5-carboxylate

- CAS : 360056-45-5.

- Key differences : Lacks methyl groups at positions 1 and 3.

Substituent Variations in Pyrazole Derivatives

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

- Molecular formula : C₆H₈ClN₃O₄S.

- Key differences: A sulfamoyl group replaces the amino group at position 5, and a chlorine atom is introduced at position 3.

- Impact : The sulfamoyl group enhances hydrogen-bonding capacity, which could improve binding affinity in enzyme inhibition studies .

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

- Molecular formula : C₁₀H₁₁ClN₆O₂.

- Key differences : Incorporates a 6-chloropyridazine ring at position 1.

- Impact : The chlorinated heterocycle may confer enhanced antimicrobial or antiparasitic activity .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

Data Table: Key Structural and Functional Comparisons

Biological Activity

Methyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring with an amino group and a carboxylate moiety, which are crucial for its biological activity. The synthesis typically involves multi-step reactions starting from simple pyrazole derivatives. For example, a method includes reacting 4-bromo-1-methyl-3-n-propylpyrazole with ammonia in an alcoholic medium to yield the target compound efficiently.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Compounds similar to methyl 4-amino-1,3-dimethyl-1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and enhance caspase activity, which are critical pathways in cancer cell death .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Antiviral and Antimicrobial Properties : Methyl 4-amino-1,3-dimethyl-1H-pyrazole derivatives have demonstrated antiviral activity against several viruses and possess antimicrobial properties against bacteria and fungi .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound interacts with multiple biological targets, leading to alterations in signaling pathways that affect cell proliferation and survival.

- Apoptosis Induction : It has been observed that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through caspase activation assays .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Study : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing significant cytotoxicity and apoptosis induction at micromolar concentrations. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing therapeutic outcomes against resistant cancer subtypes .

- Inflammatory Models : Research demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis and colitis, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | High |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole | Moderate | High | Low | Moderate |

| 5-Amino-1-methyl-1H-pyrazole | Low | Moderate | High | High |

Q & A

Q. Optimization strategies :

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in derivative synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, ensuring >95% purity .

Basic: What spectroscopic techniques are employed to characterize this compound, and what key spectral signatures should researchers anticipate?

Answer:

- ¹H/¹³C NMR :

- IR spectroscopy :

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 184.1 (C₇H₁₁N₃O₂) .

Advanced: How can crystallographic tools like SHELX and Mercury resolve structural ambiguities in pyrazole derivatives?

Answer:

- SHELX :

- Mercury :

Advanced: How do substituent effects (e.g., methyl vs. difluoromethyl groups) influence the biological activity of this compound?

Answer:

- Methyl groups : Enhance lipophilicity (logP ~1.8), improving membrane permeability but reducing solubility .

- Amino group : Critical for H-bond donor activity; replacing it with formyl (as in Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate) reduces antibacterial efficacy by ~40% .

- Electron-withdrawing substituents : Difluoromethyl analogs (e.g., Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate) show 2× higher antifungal activity due to increased electrophilicity .

Advanced: How can researchers reconcile contradictory data in reported biological activities (e.g., anticancer vs. enzyme inhibition)?

Answer:

- Assay variability :

- Cell lines : IC₅₀ values vary between MCF-7 (breast cancer, IC₅₀ = 12 µM) and HEK-293 (non-cancerous, IC₅₀ > 100 µM) due to differential expression of target proteins .

- Enzyme targets : COX-2 inhibition (Ki = 0.8 µM) correlates with anti-inflammatory activity, while weak HDAC inhibition (IC₅₀ = 50 µM) limits anticancer effects .

- Structural analogs : Compare activity of this compound (moderate activity) with thiazole-fused derivatives (e.g., Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, IC₅₀ = 5 µM) to identify critical pharmacophores .

Advanced: What methodologies are recommended for analyzing metabolic stability and degradation pathways?

Answer:

- In vitro assays :

- Computational tools :

- ADMET prediction : SwissADME estimates high gastrointestinal absorption (HIA >80%) but moderate CYP3A4 inhibition risk .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm) .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.